molecular formula C17H23NO3 B2745819 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide CAS No. 2321332-99-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide

Cat. No.: B2745819
CAS No.: 2321332-99-2
M. Wt: 289.375
InChI Key: SJXZFRDBTQAPFD-CMDGGOBGSA-N
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Description

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.375. It is a derivative of cinnamic acid, which is a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties .


Synthesis Analysis

The synthesis of cinnamamides, which includes “this compound”, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, with maximum conversion (91.3%) obtained under optimal conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a cyclopentane ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The general formula for a cycloalkane is CnH2n .

Scientific Research Applications

Photo-Responsive Properties

N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been synthesized and characterized for its photo-responsive properties. This compound, synthesized from methyl cinnamate and diethanolamine, can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, making it a potential candidate for novel photo-responsive polymers (Jin, Sun, & Wu, 2011).

Potential in CNS Therapeutics

A series of N-(phenylalkyl)cinnamides, which include compounds structurally similar to this compound, has been explored for their potential as antagonists of NR1A/2B receptors in the central nervous system (CNS). These compounds have demonstrated selectivity and potency, indicating their potential as CNS therapeutics (Tamiz et al., 1999).

Therapeutic Applications in Nervous System Disorders

Cinnamamide derivatives have been widely studied for their diverse therapeutic applications in central and peripheral nervous system disorders. These derivatives have shown properties like anticonvulsant, antidepressant, neuroprotective, and analgesic activities, making them candidates for treating various nervous system disorders (Gunia-Krzyżak et al., 2015).

Serotonin Antagonism

Cinnamamides with aminoalkyl groups, structurally related to this compound, have been tested as antagonists of serotonin, showing promising results as antiserotonin agents (Dombro & Woolley, 1964).

Antidepressant-Like Action

Studies have been conducted on N-(2-hydroxyethyl) cinnamamide derivatives, which share structural similarities with the compound , for their antidepressant-like action. Some derivatives significantly reduced immobility time in tests, indicating their potential as antidepressants (Deng et al., 2011).

Future Directions

The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . Therefore, the future directions for “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” and related compounds could involve further exploration of their potential as green solvents in various chemical reactions.

Properties

IUPAC Name

(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-12-13-21-17(10-4-5-11-17)14-18-16(20)9-8-15-6-2-1-3-7-15/h1-3,6-9,19H,4-5,10-14H2,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXZFRDBTQAPFD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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